molecular formula C5H4Cl2N2O2 B11799300 3,4-Dichlorofuran-2-carbohydrazide

3,4-Dichlorofuran-2-carbohydrazide

Cat. No.: B11799300
M. Wt: 195.00 g/mol
InChI Key: ASTGARNTURHSFR-UHFFFAOYSA-N
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Description

3,4-Dichlorofuran-2-carbohydrazide is a chemical compound with the molecular formula C5H4Cl2N2O2 It is a derivative of furan, a heterocyclic organic compound, and contains two chlorine atoms and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorofuran-2-carbohydrazide typically involves the reaction of 3,4-dichlorofuran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorofuran-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

3,4-Dichlorofuran-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-Dichlorofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its hydrazide group allows it to form covalent bonds with target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

    Furan-2-carbohydrazide: Similar structure but lacks chlorine atoms.

    3,4-Dichlorofuran-2-carboxylic acid: Precursor in the synthesis of 3,4-Dichlorofuran-2-carbohydrazide.

    Hydrazine derivatives: Compounds containing the hydrazine functional group.

Uniqueness: this compound is unique due to the presence of both chlorine atoms and the carbohydrazide group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H4Cl2N2O2

Molecular Weight

195.00 g/mol

IUPAC Name

3,4-dichlorofuran-2-carbohydrazide

InChI

InChI=1S/C5H4Cl2N2O2/c6-2-1-11-4(3(2)7)5(10)9-8/h1H,8H2,(H,9,10)

InChI Key

ASTGARNTURHSFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(O1)C(=O)NN)Cl)Cl

Origin of Product

United States

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